6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is a fluorinated derivative of tetrahydroacridine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is structurally related to tacrine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine typically involves the fluorination of 1,2,3,4-tetrahydroacridin-9-amine. A common method includes the reaction of 1,2,3,4-tetrahydroacridin-9-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridines.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is similar to that of tacrine. It acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease. The compound binds reversibly to the active site of cholinesterase, inhibiting its activity .
Comparison with Similar Compounds
Tacrine: A non-fluorinated analog used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydroacridin-9-amine: The parent compound without the fluorine substitution.
9-Amino-1,2,3,4-tetrahydroacridine: Another analog with similar cholinesterase inhibitory properties
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .
Properties
CAS No. |
116207-35-3 |
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Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13FN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) |
InChI Key |
FXFGIRKFQZPTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)N |
Origin of Product |
United States |
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